1-Bromo-4-(difluoromethyl)-2-fluorobenzene

Description

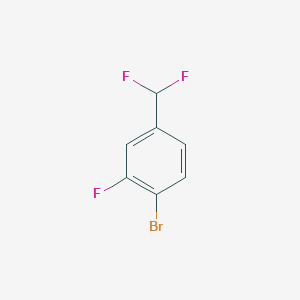

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFLYOWMGULWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-70-5 | |

| Record name | 1-bromo-4-(difluoromethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Difluoromethyl 2 Fluorobenzene

Substitution Reactions on the Aromatic Ring System

The electronic properties of the fluorine and difluoromethyl substituents significantly impact the susceptibility of the aromatic ring to both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. This reaction is facilitated by the presence of electron-wasting groups on the aromatic ring, which stabilize the negatively charged intermediate, known as the Meisenheimer complex. In the case of 1-bromo-4-(difluoromethyl)-2-fluorobenzene, both the fluorine atom and the difluoromethyl group are electron-withdrawing, activating the ring for nucleophilic attack.

The rate of SNAr reactions is influenced by the electronegativity of the halogen substituent, with fluorine being more activating than bromine. This is because the rate-determining step is the initial attack of the nucleophile, and the strong inductive effect of fluorine withdraws electron density from the ring, making it more electrophilic. masterorganicchemistry.comstackexchange.com Consequently, nucleophilic substitution of the fluorine atom is generally favored over the bromine atom in SNAr reactions. The presence of the difluoromethyl group further enhances the electrophilicity of the aromatic ring, thereby increasing the rate of nucleophilic substitution.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. Halogens, such as fluorine and bromine, are deactivating yet ortho-, para-directing. libretexts.orgpressbooks.pub The deactivating nature stems from their inductive electron withdrawal, which makes the ring less nucleophilic. libretexts.org However, their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. pressbooks.pubchemistrytalk.org

The difluoromethyl group is also deactivating and meta-directing due to its strong electron-withdrawing inductive effect. The directing effects of the substituents on this compound are therefore complex. The fluorine at position 2 and the bromine at position 1 would direct incoming electrophiles to their respective ortho and para positions. However, the strong meta-directing influence of the difluoromethyl group at position 4 will also play a significant role in determining the final position of substitution. The interplay of these directing effects will ultimately determine the regioselectivity of electrophilic substitution reactions.

Carbon-Carbon Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. thieme-connect.deugr.es In the context of this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed oxidative addition, which is the initial step in the catalytic cycle. nih.gov This chemoselectivity allows for the selective coupling at the bromine-bearing carbon.

Similarly, the Heck reaction, which couples an alkene with an aryl halide, can be effectively catalyzed by palladium. organic-chemistry.orgprinceton.edu The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would be expected to yield the corresponding substituted alkene, with the coupling occurring at the C-Br bond. liverpool.ac.ukmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

Nickel-Catalyzed Coupling in Difluoromethylation Contexts

Nickel catalysis has emerged as a powerful tool for the difluoromethylation of aromatic compounds. thieme-connect.denih.gov Nickel catalysts can facilitate the cross-coupling of aryl halides with sources of the difluoromethyl group. rsc.orgchemrxiv.org For instance, nickel-catalyzed reductive cross-coupling reactions can be employed to introduce a difluoromethyl group onto an aromatic ring. researchgate.netchemrxiv.org

In the context of this compound, while it already possesses a difluoromethyl group, related nickel-catalyzed methodologies could be used to couple this molecule with other partners. The reactivity of the C-Br bond under nickel catalysis allows for its participation in various cross-coupling reactions. beilstein-journals.org Mechanistic studies suggest that these reactions can proceed through radical pathways involving a difluoromethyl radical. thieme-connect.de

Iron-Catalyzed Cross-Coupling Mechanistic Insights

Iron-catalyzed cross-coupling reactions offer a more sustainable and cost-effective alternative to palladium- and nickel-based systems. organic-chemistry.org Iron catalysts have been shown to be effective in the cross-coupling of aryl halides with organometallic reagents. mdpi.com The mechanism of iron-catalyzed cross-coupling reactions is thought to involve the formation of radical species. cas.cn

For this compound, an iron-catalyzed cross-coupling with a Grignard reagent, for example, would likely proceed via oxidative addition of the aryl bromide to a low-valent iron species, followed by transmetalation and reductive elimination. researchgate.net The presence of fluoride (B91410) anions has been shown to suppress unwanted homocoupling side reactions in some iron-catalyzed systems. organic-chemistry.org Iron-catalyzed methods have also been developed for difluoromethylation reactions, indicating the potential for iron catalysts to be employed in reactions involving difluoromethylated compounds. cas.cn

Gold-Mediated Aromatic Functionalization

Gold catalysis represents a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated compounds, gold-catalyzed cross-coupling reactions have been developed for the functionalization of organohalides. For instance, gold(I/III) redox catalysis has been successfully employed for the trifluoromethylthiolation and trifluoromethylselenolation of various organohalides, demonstrating the viability of gold catalysts in activating carbon-halogen bonds. nih.gov While direct studies on this compound are not extensively detailed, the principles of gold-catalyzed direct arylation suggest potential pathways for its functionalization. ed.ac.uk These reactions can proceed at room temperature and tolerate a wide range of functional groups. ed.ac.uk Research has also shown the preparation of isolable AuCF₂H complexes and their subsequent reductive elimination to form C(sp²)–CF₂H bonds, indicating the relevance of gold catalysis in the chemistry of difluoromethylated aromatics. rsc.org Given the presence of the C-Br bond, it is plausible that this compound could serve as a substrate in gold-catalyzed cross-coupling reactions, where the gold catalyst facilitates oxidative addition into the C-Br bond, leading to functionalized products. nih.govnih.gov

Formation and Reactivity of Organometallic Intermediates

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound proceeds via the insertion of magnesium metal into the carbon-bromine bond. The C-Br bond is significantly more reactive than the C-F bond in this process, leading to the selective formation of (4-(difluoromethyl)-2-fluorophenyl)magnesium bromide. wisc.edulibretexts.org This organometallic intermediate is a potent nucleophile and a strong base.

The resulting Grignard reagent can undergo a variety of subsequent transformations by reacting with various electrophiles. For example, reaction with carbon dioxide (CO₂), followed by an acidic workup, yields 4-(difluoromethyl)-2-fluorobenzoic acid. wisc.educhegg.comchegg.com This transformation highlights the utility of the Grignard reagent as a synthetic intermediate for introducing carboxylic acid functionalities. Other electrophiles can also be employed to generate a diverse range of derivatives.

| Electrophile | Product | Transformation Type |

|---|---|---|

| Carbon Dioxide (CO₂) | 4-(difluoromethyl)-2-fluorobenzoic acid | Carboxylation |

| Acetone | 2-(4-(difluoromethyl)-2-fluorophenyl)propan-2-ol | Addition to Ketone |

| Formaldehyde | (4-(difluoromethyl)-2-fluorophenyl)methanol | Addition to Aldehyde |

Radical Reaction Pathways

Generation and Behavior of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through single-electron reduction processes. researchgate.net Modern methods, such as visible-light photoredox catalysis, provide mild conditions for the generation of these radicals from precursors like this compound. researchgate.netrsc.org In such a process, a photocatalyst, upon excitation by visible light, can transfer an electron to the aryl bromide, leading to the cleavage of the carbon-bromine bond and the formation of the 4-(difluoromethyl)-2-fluorophenyl radical.

This aryl radical is a versatile intermediate for forming new chemical bonds. It can participate in a variety of reactions, including aryldifluoromethylation of alkenes, leading to more complex molecular structures. rsc.org The presence of both the fluorine and difluoromethyl groups on the aromatic ring influences the electronic properties and reactivity of the radical intermediate.

Benzyne (B1209423) Chemistry and Trapping Reactions

The ortho-bromo-fluoro substitution pattern on this compound makes it an excellent precursor for the generation of a highly reactive intermediate known as an aryne, specifically 4-(difluoromethyl)benzyne. The process is typically initiated by the formation of the Grignard reagent, (4-(difluoromethyl)-2-fluorophenyl)magnesium bromide. stackexchange.comstackexchange.comechemi.com This intermediate can then undergo spontaneous elimination of magnesium bromide fluoride (MgBrF) to form the strained triple bond characteristic of benzyne. stackexchange.com

Due to its extreme reactivity, benzyne must be generated in situ and is typically captured by a "trapping" agent present in the reaction mixture. wikipedia.org A common and efficient method for trapping benzynes is through a [4+2] cycloaddition reaction with a diene, such as furan (B31954). stackexchange.comstackexchange.com The reaction between 4-(difluoromethyl)benzyne and furan would yield a Diels-Alder adduct. stackexchange.com This reactivity provides a pathway to complex, polycyclic aromatic structures. nih.govnih.govsemanticscholar.org

| Trapping Agent (Diene) | Expected Product Class | Reaction Type |

|---|---|---|

| Furan | Diels-Alder Adduct (e.g., 1,4-epoxynaphthalene (B14758370) derivative) | [4+2] Cycloaddition |

| Anthracene | Triptycene derivative | [4+2] Cycloaddition |

| Cyclopentadiene | Diels-Alder Adduct | [4+2] Cycloaddition |

Oxidation and Reduction Reactions Affecting Halogenation States

The halogenation state of this compound can be altered through oxidation and reduction reactions. A common transformation is the reductive dehalogenation of the carbon-bromine bond. This reduction selectively removes the bromine atom, leaving the more stable carbon-fluorine bond intact. Such reactions can be achieved using various reducing agents or through catalytic hydrogenation, yielding 1-(difluoromethyl)-3-fluorobenzene. This process represents a formal reduction of the aryl halide.

Oxidation reactions affecting the halogenation state typically involve the participation of the aryl halide in oxidative addition steps within catalytic cycles, for example, with transition metals like palladium or gold. nih.gov In these processes, the metal center is formally oxidized as it inserts into the carbon-bromine bond. This is a key step in many cross-coupling reactions, which ultimately results in the replacement of the bromine atom with another functional group, rather than a change in the oxidation state of the halogen on the final organic product.

Studies on Halogen Exchange and Elimination Reactions

The reactivity of this compound in halogen exchange and elimination reactions is of significant interest for the synthesis of novel fluorinated compounds. While specific studies exclusively detailing these reactions for this particular substrate are not extensively documented in publicly available literature, its reactivity can be predicted based on the established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAr) and elimination reactions of polyhalogenated aromatic compounds. The presence of multiple electron-withdrawing groups—a fluorine atom, a bromine atom, and a difluoromethyl group—on the benzene ring significantly influences its chemical behavior.

Halogen Exchange Reactions: A Nucleophilic Aromatic Substitution Perspective

Halogen exchange reactions on aromatic rings, particularly the substitution of a heavier halogen with fluorine, are typically challenging. However, the reactivity of aryl halides towards nucleophilic substitution is markedly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. In this compound, the fluorine and difluoromethyl groups are potent electron-withdrawing substituents, which can activate the ring for nucleophilic attack.

The most probable mechanism for halogen exchange on this molecule is the SNAr pathway. This mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

For this compound, there are two potential sites for nucleophilic attack: the carbon bonded to bromine (C-1) and the carbon bonded to fluorine (C-2). The -I (inductive) and -R (resonance) effects of the difluoromethyl group, along with the strong inductive effect of the fluorine atom, increase the electrophilicity of the aromatic ring. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic substitution depends on two competing factors:

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Br bond, making fluorine a poorer leaving group in principle.

Activation by Electron-Withdrawing Groups: The rate-determining step in SNAr reactions is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, potentially accelerating the attack at this position. masterorganicchemistry.com

Given these considerations, it is plausible that under specific conditions, a nucleophile could displace the bromine atom. A typical halogen exchange reaction would involve heating the substrate with a fluoride salt in a polar aprotic solvent.

Hypothetical Halogen Exchange Reaction Data

| Entry | Nucleophile | Solvent | Temperature (°C) | Potential Product | Predicted Yield (%) |

| 1 | KF | DMF | 150-180 | 1,2-Difluoro-4-(difluoromethyl)benzene | Moderate |

| 2 | CsF | Sulfolane | 180-210 | 1,2-Difluoro-4-(difluoromethyl)benzene | Moderate to Good |

| 3 | TBAF | Acetonitrile | 80-100 | 1,2-Difluoro-4-(difluoromethyl)benzene | Low to Moderate |

This is a hypothetical data table based on general principles of halogen exchange reactions in activated aromatic systems. Actual experimental results may vary.

Elimination Reactions: Dehydrohalogenation Potential

Elimination reactions of aryl halides are less common than for alkyl halides but can occur under forcing conditions, typically involving a strong base. The most likely elimination reaction for this compound would be dehydrohalogenation, involving the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a benzyne intermediate.

In this molecule, there are two possible dehydrohalogenation pathways:

Elimination of HBr: Removal of the bromine at C-1 and a hydrogen at C-6.

Elimination of HF: Removal of the fluorine at C-2 and a hydrogen at C-3.

The acidity of the aromatic protons is enhanced by the presence of the electron-withdrawing groups. A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), would be required to initiate the elimination. The formation of the more stable benzyne intermediate would be favored. The stability of the benzyne is influenced by the electronic effects of the remaining substituents.

Potential Dehydrohalogenation Pathways and Subsequent Reactions

| Pathway | Base | Leaving Group | Intermediate | Potential Trapping Product (with Furan) |

| 1 | NaNH₂ | Br | 4-(Difluoromethyl)-2-fluorobenzyne | 5-(Difluoromethyl)-8-fluoro-1,4-epoxy-1,4-dihydronaphthalene |

| 2 | t-BuOK | F | 5-Bromo-3-(difluoromethyl)benzyne | 6-Bromo-8-(difluoromethyl)-1,4-epoxy-1,4-dihydronaphthalene |

This table illustrates theoretical pathways for dehydrohalogenation and subsequent trapping of the highly reactive benzyne intermediates. The regioselectivity and feasibility of these reactions would require experimental validation.

Mechanistically, the elimination would likely proceed via an E1cb-like mechanism on the aromatic ring, where the strong base deprotonates the ring to form a carbanion, which then expels the halide ion.

Computational and Theoretical Chemical Studies of 1 Bromo 4 Difluoromethyl 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. These methods, rooted in solving the Schrödinger equation, provide insights into molecular orbital energies, electron distribution, and the nature of chemical bonds. For aromatic systems, these calculations can elucidate the effects of substituents on the π-electron system of the benzene (B151609) ring.

The presence of a bromine atom, a fluorine atom, and a difluoromethyl group significantly influences the electronic landscape of the benzene ring. The fluorine and bromine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I). Concurrently, they exhibit a mesomeric electron-donating effect (+M) due to their lone pairs of electrons participating in resonance with the aromatic system. The difluoromethyl group (CHF₂) is also strongly electron-withdrawing due to the electronegativity of the two fluorine atoms.

Computational methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model these effects. Calculations would typically focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Substituted Benzene Derivative (Note: This table is a hypothetical representation of the type of data generated from quantum chemical calculations and does not represent actual calculated values for this compound.)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311++G(d,p) | -7.5 | -1.2 | 6.3 | 2.5 |

| HF | 6-31G(d) | -8.9 | 0.5 | 9.4 | 2.8 |

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of organic molecules. By calculating various electronic properties, DFT can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, DFT calculations would be used to map the molecular electrostatic potential (MEP) and to calculate Fukui functions.

The MEP surface visually represents the charge distribution on the molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). The bromine, fluorine, and difluoromethyl substituents would significantly alter the MEP of the benzene ring, creating distinct regions of positive and negative potential.

Fukui functions and dual descriptors are reactivity indices derived from DFT that quantify the change in electron density at a specific site upon the addition or removal of an electron. These indices are invaluable for predicting the regioselectivity of chemical reactions. For instance, they could predict which carbon atom on the benzene ring is most susceptible to nucleophilic or electrophilic substitution.

Mechanistic Elucidation through Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis can provide a detailed picture of the reaction pathway.

Using methods like DFT, researchers can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the vibrational frequencies of the transition state structure, a single imaginary frequency confirms that it is a true saddle point on the potential energy surface.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary focus of conformational analysis would be the rotation of the difluoromethyl group.

While the benzene ring itself is planar, the C-C bond connecting the difluoromethyl group to the ring allows for rotation. Different rotational conformations, or rotamers, will have different energies due to steric and electronic interactions between the C-H and C-F bonds of the difluoromethyl group and the adjacent fluorine atom on the ring.

Derivatization and Advanced Functionalization Strategies for 1 Bromo 4 Difluoromethyl 2 Fluorobenzene

Regioselective Introduction of Additional Functional Groups

The regioselective functionalization of the aromatic ring, beyond the reactive bromine site, is primarily achieved through directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to coordinate with a strong organolithium base, facilitating deprotonation at the adjacent ortho position with high kinetic acidity. organic-chemistry.orguwindsor.ca

In the case of 1-bromo-4-(difluoromethyl)-2-fluorobenzene, the fluorine atom at the C-2 position acts as a moderate DMG. organic-chemistry.org It directs the lithiation to the C-3 position, which is ortho to the fluorine and meta to the bromine. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups at this specific position. baranlab.org This process allows for the synthesis of 1,2,3,4-tetrasubstituted benzene (B151609) derivatives with precise control over isomer formation.

The general scheme for this transformation is as follows:

Figure 1: General representation of directed ortho-metalation and subsequent electrophilic quench.

Key research findings have demonstrated the efficacy of this approach for various halogenated and functionalized arenes. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, and cryogenic temperatures (e.g., -78 °C) are critical to prevent side reactions. uwindsor.caharvard.edu

| Electrophile (E+) | Introduced Functional Group | Resulting Compound Structure |

|---|---|---|

| Iodine (I₂) | -I (Iodo) | 1-Bromo-4-(difluoromethyl)-2-fluoro-3-iodobenzene |

| N,N-Dimethylformamide (DMF) | -CHO (Formyl) | 2-Bromo-5-(difluoromethyl)-3-fluorobenzaldehyde |

| Carbon Dioxide (CO₂) | -COOH (Carboxyl) | 2-Bromo-5-(difluoromethyl)-3-fluorobenzoic acid |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | (2-Bromo-5-(difluoromethyl)-3-fluorophenyl)trimethylsilane |

| Acetone | -C(OH)(CH₃)₂ (2-hydroxyprop-2-yl) | 2-(2-Bromo-5-(difluoromethyl)-3-fluorophenyl)propan-2-ol |

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules at a late point in their synthesis, thereby avoiding the need for de novo synthesis to generate analogues. nih.govacs.org For this compound and its derivatives, LSF can be achieved through two primary routes: leveraging the C-Br bond for cross-coupling or targeting the C-H bonds for activation.

The palladium-catalyzed cross-coupling of the C-Br bond is a robust and widely used LSF method. nih.gov This approach allows for the introduction of a vast array of substituents, including aryl, alkyl, amine, and ether groups, onto a complex scaffold that already contains the difluoromethylphenyl moiety. The tolerance of modern palladium catalyst systems to various functional groups makes this an ideal strategy for diversifying lead compounds. nih.gov

Alternatively, C-H functionalization methodologies represent a more recent frontier in LSF. acs.org For a derivative of this compound, the remaining C-H bonds (typically at C-5 and C-6) can be targeted for direct conversion to C-C, C-N, or C-O bonds. These reactions are often guided by the electronic properties of the existing substituents or by using a directing group. The development of transition metal-catalyzed C-H activation, particularly with metals like palladium, rhodium, and manganese, has enabled the selective functionalization of previously inert C-H bonds. nih.gov While challenging, successful C-H functionalization provides a highly efficient route to novel analogues by modifying the core scaffold directly. nih.gov

| LSF Strategy | Target Bond | Reaction Type | Potential Outcome |

|---|---|---|---|

| Cross-Coupling | C-Br | Suzuki, Buchwald-Hartwig, Sonogashira, etc. | Introduction of diverse aryl, heteroaryl, amine, or alkyne groups. |

| C-H Activation/Functionalization | C-H (at C5/C6) | Pd, Ru, or Mn-catalyzed arylation, amination, etc. | Direct modification of the aromatic core without pre-functionalization. |

| Radical Difluoromethylation | C-H | Minisci-type reaction | Introduction of an additional difluoromethyl group onto a linked heterocycle. rsc.orgrsc.org |

Synthesis of Complex Molecular Scaffolds from Halogenated Building Blocks

The C-Br bond in this compound is the primary reactive site for building complex molecular scaffolds through palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions are fundamental in modern organic synthesis for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. ugr.es It is one of the most versatile methods for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org It has become the standard method for synthesizing aryl amines, replacing harsher classical methods and allowing for the construction of complex nitrogen-containing scaffolds, including those with heterocyclic amines. nih.govbeilstein-journals.org

Other Palladium-Catalyzed Couplings: The versatility of this compound extends to other important transformations:

Sonogashira Coupling: Forms a C-C bond with a terminal alkyne to produce aryl alkynes.

Heck Coupling: Creates a C-C bond with an alkene, yielding substituted styrenes.

C-O and C-S Coupling: Enables the synthesis of diaryl ethers and thioethers by reacting with phenols or thiols, respectively. nih.gov

These reactions collectively demonstrate the power of this halogenated building block to serve as a versatile platform for the synthesis of diverse and complex molecular architectures.

| Reaction Name | Coupling Partner | Bond Formed | Scaffold Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C(sp²)-C(sp²) | Biaryl or Heteroaryl-aryl compounds |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²)-N | Aryl amines and N-Heterocycles |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Aryl Alkynes |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Styrenes |

| C-O Coupling | Alcohol/Phenol | C(sp²)-O | Diaryl Ethers |

| Stille Coupling | Organostannane | C(sp²)-C(sp²) | Biaryl or Vinyl Arenes |

Academic and Research Applications of 1 Bromo 4 Difluoromethyl 2 Fluorobenzene and Its Derivatives

Role as a Versatile Intermediate in Organic Synthesis

The utility of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in organic synthesis is primarily derived from the presence of the aryl bromide functional group. Aryl bromides are well-established precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org

These reactions are foundational in modern synthetic chemistry, allowing for the modular construction of complex molecular architectures. The bromine atom on the benzene (B151609) ring can be readily substituted through various catalytic cycles, such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov This reactivity allows for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups.

The Suzuki-Miyaura coupling, for example, is a widely used method for forming biaryl structures, which are common motifs in pharmaceuticals and materials. nih.govoiccpress.com In a typical reaction, an aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. The fluorinated and difluoromethylated phenyl moiety of this compound can thus be incorporated into larger, more complex molecules. The operational simplicity and functional group tolerance of many modern Suzuki-Miyaura protocols make them suitable for diverse synthetic campaigns. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid/Ester | Palladium Complex | Biaryl |

| Heck | Aryl Bromide | Alkene | Palladium Complex | Substituted Alkene |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Palladium & Copper Complexes | Aryl Alkyne |

| Buchwald-Hartwig | Aryl Bromide | Amine/Alcohol | Palladium Complex | Aryl Amine/Ether |

Potential Applications in Materials Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and physical properties. The incorporation of fluorine atoms into organic molecules can profoundly influence properties such as thermal stability, solubility, and electronic energy levels. These modifications are particularly relevant in the design of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). google.comwikipedia.org

In the field of liquid crystals, the introduction of fluorine atoms can alter the dielectric anisotropy (Δε) of the molecule. beilstein-journals.org Compounds with negative dielectric anisotropy are essential for vertically aligned (VA) liquid crystal displays (LCDs). beilstein-journals.org The specific substitution pattern of this compound, with its multiple fluorine-containing groups, suggests its potential as a building block for novel liquid crystalline materials. google.comrsc.org

For OLED technology, fluorinated materials are often used in the emissive and charge-transport layers to enhance device efficiency, stability, and color purity. oled.comdisplaydaily.comgoogle.com The electronic properties imparted by the fluoro- and difluoromethyl groups can help tune the HOMO/LUMO energy levels of a material, which is critical for optimizing charge injection and transport within the OLED stack. While direct applications of this compound in published materials science research are not prominent, its structure is analogous to precursors used to create highly functionalized organic electronic materials.

Precursors in Agrochemical and Pharmaceutical Research

The strategic incorporation of fluorine is a prevalent theme in modern medicinal and agrochemical chemistry. nih.govnih.govbohrium.com The difluoromethyl (CF2H) group, in particular, has gained significant attention as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, as it can act as a hydrogen bond donor while increasing lipophilicity and metabolic stability. researchgate.net This combination of properties can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of drug candidates. nih.gov

Many advanced fungicides, especially those in the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, feature a pyrazole-carboxamide core structure. ccspublishing.org.cn A significant number of these commercial and developmental fungicides incorporate a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety as a key pharmacophore. ccspublishing.org.cnsci-hub.segoogleapis.com Compounds like Benzovindiflupyr, Isoflucypram, and Fluxapyroxad all contain this critical structural element. ccspublishing.org.cngoogleapis.com

Building blocks like this compound are valuable starting materials for synthesizing such complex, biologically active molecules. The aryl bromide handle allows for the construction of more elaborate heterocyclic systems, such as the aforementioned pyrazoles, through multi-step synthetic sequences that often begin with a cross-coupling reaction. nih.govmdpi.comresearchgate.net The development of practical synthetic routes to novel 3-difluoromethyl-quinoxalin-2-ones, which are of interest as potential drug candidates, further underscores the importance of difluoromethylated precursors in pharmaceutical research. researchgate.net

Table 2: Examples of Bioactive Compounds Containing the Difluoromethyl Moiety

| Compound Name | Class | Application | Key Structural Moiety |

| Benzovindiflupyr | Fungicide | Agrochemical | 3-(difluoromethyl)-1-methyl-1H-pyrazole |

| Isoflucypram | Fungicide | Agrochemical | 3-(difluoromethyl)-1-methyl-1H-pyrazole |

| Flutianil | Fungicide | Agrochemical | 2-isopropoxy-4-(trifluoromethyl)phenyl |

| Delamanid | Antitubercular | Pharmaceutical | Nitro-dihydro-imidazooxazole |

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Validation in Synthetic Research (e.g., NMR, MS)

A comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Bromo-4-(difluoromethyl)-2-fluorobenzene yielded no specific, peer-reviewed research articles. Spectroscopic data is crucial for the unambiguous structural confirmation of newly synthesized compounds or for verifying the purity of commercial samples.

For related compounds, such as 1-bromo-4-(trifluoromethyl)benzene, mass spectrometry data is available through databases like the NIST WebBook. nist.gov Similarly, NMR data for other related structures like 4-bromo-1-difluoromethoxy-2-fluoro-benzene and various bromofluorobenzene isomers are documented. chemicalbook.com However, the unique electronic environment created by the combination of a bromo, a fluoro, and a difluoromethyl group on the benzene (B151609) ring in the target compound means that data from these related structures cannot be accurately extrapolated. The interplay of the inductive effects of the fluorine atoms and the bromine atom, along with potential through-space coupling, would result in a unique spectral fingerprint for this compound. Without experimental data, any discussion of its specific ¹H, ¹³C, or ¹⁹F NMR chemical shifts and coupling constants, or its mass spectral fragmentation pattern, would be purely speculative.

Chromatographic Purity Assessment and Isolation Techniques (e.g., GC, HPLC)

Detailed methods for the analysis of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC) are not described in the scientific literature. While general methods for related compounds like 1-Bromo-2,4-difluorobenzene are available, demonstrating the feasibility of analyzing such structures using techniques like reverse-phase HPLC, these methods are not directly transferable. sielc.com The specific retention time, optimal column chemistry, mobile phase composition, and detector settings for this compound would need to be empirically determined.

In the context of purity assessment, the absence of established chromatographic methods means that researchers working with this compound would need to develop and validate their own analytical protocols to identify and quantify any potential impurities, such as isomers or residual starting materials from its synthesis.

Methodologies for Mechanistic Study Validation

There is no available research that details the use of this compound in the validation of reaction mechanisms. Aryl halides and compounds bearing difluoromethyl groups are of significant interest in organic synthesis and medicinal chemistry. For instance, related compounds like 1-bromo-2-fluorobenzene (B92463) are known to be precursors for the generation of reactive intermediates like benzyne (B1209423). stackexchange.comstackexchange.com The difluoromethyl group itself is a valuable bioisostere for hydroxyl or thiol groups and its introduction into molecules is an active area of research. rsc.org

Given its structure, this compound could potentially be utilized in cross-coupling reactions or in studies exploring the formation of fluorinated benzynes. However, without any published studies, its reactivity, the mechanisms of its potential transformations, and the analytical methods used to validate these mechanisms remain unexplored and undocumented in the scientific literature.

Future Research Directions and Emerging Trends in Halogenated Arene Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

A major thrust in modern organic synthesis is the development of "green" chemical processes that minimize waste and environmental impact. The principles of atom economy and sustainability are central to this effort, aiming to design reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.govroyalsocietypublishing.org

Traditional methods for synthesizing polyhalogenated arenes can suffer from poor atom economy, often employing hazardous reagents and generating significant stoichiometric waste. nih.govrsc.org For instance, classical electrophilic halogenations may use elemental bromine or chlorine, which are hazardous, and N-halosuccinimides, which have poor atom economy and produce amide by-products. rsc.org Future research is geared towards replacing these with safer, more sustainable alternatives like simple halide salts (e.g., potassium bromide). rsc.org

In the context of synthesizing precursors to compounds like 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, research is focused on:

Catalytic Halogenation: Developing catalytic systems that use halide salts as the halogen source, reducing the need for hazardous elemental halogens.

C-H Functionalization: Directly converting C-H bonds to C-X (where X is a halogen) bonds, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov Addition and rearrangement reactions are considered ideal modes of reactivity for achieving high atom economy. nih.gov

The table below compares traditional and emerging sustainable approaches relevant to the synthesis of halogenated aromatics.

| Feature | Traditional Halogenation Methods | Sustainable & Atom-Economical Pathways |

| Halogen Source | Elemental Halogens (Br₂, Cl₂), N-Halosuccinimides (NBS, NCS) | Halide Salts (KBr, KCl), Recycled Halogenating Agents |

| By-products | Stoichiometric waste (e.g., succinimide), strong acids | Minimal and often recyclable or benign by-products (e.g., water) |

| Atom Economy | Often low due to stoichiometric reagents and by-products rsc.org | High, approaching 100% in ideal cases like addition reactions royalsocietypublishing.org |

| Key Principles | Focus on yield and reactivity | Focus on waste minimization, safety, and resource efficiency nih.gov |

| Catalysis | Often requires stoichiometric Lewis or Brønsted acids researchgate.net | Employs catalytic systems (e.g., transition metals, enzymes) |

Exploitation of Novel Catalytic Systems for Selective Functionalization

The precise functionalization of polyhalogenated arenes like this compound is a significant challenge due to the presence of multiple reactive sites. Developing catalytic systems that can selectively target a specific position on the aromatic ring is a key area of ongoing research.

One of the most promising strategies is directed C-H activation , where a functional group on the molecule guides a catalyst to a specific C-H bond, enabling its selective conversion. rsc.org For arenes bearing directing groups such as pyridyl or pyrazolyl moieties, ruthenium catalysts have been developed for meta-selective bromination, opening new avenues for functionalizing aromatic systems at positions that are traditionally difficult to access. semanticscholar.org

For a substrate like this compound, the bromo-substituent is a valuable handle for traditional cross-coupling reactions. wikipedia.orgacs.org However, future research aims to leverage novel catalysts that can:

Selectively couple at the C-Br bond: Developing more efficient palladium or nickel catalysts that can perform cross-coupling reactions under milder conditions while tolerating the fluoro- and difluoromethyl groups.

Activate C-F bonds: While more challenging, the selective activation of C-F bonds for cross-coupling is a burgeoning field that would unlock new synthetic pathways.

Direct C-H functionalization: Designing catalysts that can selectively functionalize one of the available C-H bonds on the ring, offering a complementary approach to cross-coupling chemistry.

Recent advances in catalysis for arene functionalization are summarized in the table below.

| Catalytic Strategy | Metal/Catalyst | Targeted Transformation | Potential Application for this compound |

| Directed C-H Halogenation | Ruthenium (Ru) | meta-Selective bromination of arenes with directing groups semanticscholar.org | Functionalization of derivatives containing a directing group. |

| Cross-Coupling | Palladium (Pd), Nickel (Ni) | Site-selective coupling of polyhalogenated arenes acs.org | Selective reaction at the C-Br bond to introduce new substituents. |

| Olefin Hydroarylation | Platinum (Pt), Palladium (Pd), Nickel (Ni) bohrium.com | Addition of arene C-H bonds across olefins to form alkyl arenes bohrium.com | Direct alkylation of the aromatic ring. |

| Biocatalysis | Flavin-dependent Halogenases (FDH) | Regioselective halogenation of aromatic substrates researchgate.netbohrium.com | Enzymatic introduction of additional halogen atoms with high selectivity. |

Integration with High-Throughput Screening and Automation in Synthesis

The discovery and optimization of new chemical reactions and synthetic routes have been traditionally slow and labor-intensive. High-Throughput Screening (HTS) and laboratory automation are transforming this process by enabling chemists to perform and analyze thousands of experiments in parallel. taylorfrancis.comacs.org

This technology is particularly valuable in halogenated arene chemistry for:

Catalyst Discovery: Rapidly screening large libraries of metal-ligand combinations to identify optimal catalysts for challenging transformations, such as the selective functionalization of this compound.

Reaction Optimization: Systematically and rapidly evaluating a wide range of reaction parameters (e.g., solvent, base, temperature, reactant ratios) to maximize yield and selectivity. acs.org

Enzyme Engineering: Developing high-throughput assays to screen for new or engineered enzymes (e.g., halogenases) with desired activity and selectivity for specific halogenated substrates. nih.govresearchgate.net

The integration of automated synthesis platforms, often coupled with flow chemistry, allows for the rapid production of compound libraries for drug discovery and material science. acs.org For a building block like this compound, this means its derivatives can be synthesized and tested for biological activity or material properties far more efficiently than with traditional methods.

Computational Design and Predictive Modeling for Reaction Discovery

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and understanding of chemical reactions. nih.gov These methods allow researchers to model reaction mechanisms, predict outcomes, and design new molecules and catalysts in silico, thereby saving significant time and resources.

In the context of halogenated arenes, key applications include:

Predicting Reactivity and Selectivity: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the most likely site of reaction on a complex molecule like this compound. This helps in understanding the electronic and steric effects of the various substituents (Br, F, CHF₂) and predicting the outcome of a reaction.

Modeling Halogen Bonds: The halogen atoms in a molecule can participate in "halogen bonds," a type of noncovalent interaction that can influence molecular recognition and crystal packing. nih.gov Computational models are crucial for understanding and exploiting these interactions in drug design and materials science. nih.gov

Catalyst Design: Designing new ligands and catalysts with enhanced activity and selectivity for specific transformations. Computational screening can narrow down the list of promising catalyst candidates before they are synthesized and tested in the lab.

The synergy between computational modeling and experimental work is creating a powerful new paradigm for chemical research, enabling a more rational and efficient approach to the synthesis and functionalization of complex halogenated molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.